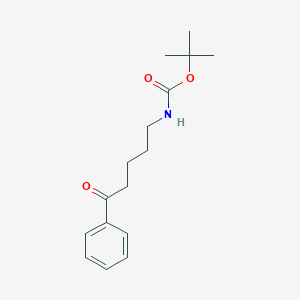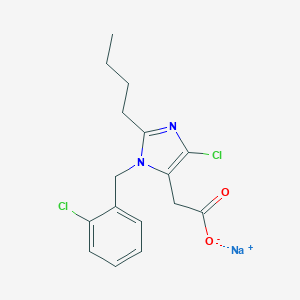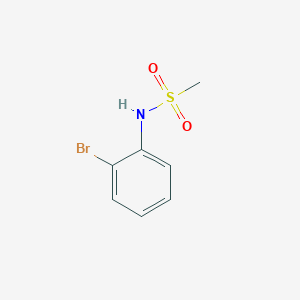
3-Benzoyl-N-vinylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-N-vinylpyrrolidin-2-one is a heterocyclic compound characterized by a lactam ring (a nitrogen-containing carbonyl) and a vinyl group. Its molecular formula is C13H13NO2, and it has a molecular weight of 215.25 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one can be achieved through a multi-step reaction pathway starting from commercially available starting materials. One common method involves reacting 2-pyrrolidinone with benzoyl chloride in the presence of sodium hydride as a base in tetrahydrofuran. Another method involves the Claisen condensation of N-vinylpyrrolidin-2-one with ethyl benzoate in the presence of sodium methylate in methanol and toluene, heated for 10 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and solvents like sodium hydride, tetrahydrofuran, and ethyl benzoate makes these methods feasible for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzoyl-N-vinylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Reagents like sodium hydride (NaH) in the presence of suitable nucleophiles.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Benzoyl-N-vinylpyrrolidin-2-one has several potential research applications due to its unique structure:
Medicinal Chemistry: The lactam ring is found in many biologically active molecules, including some antibiotics and anticonvulsants.
Polymer Chemistry: The vinyl group can participate in polymerization reactions.
Material Science: Compounds containing lactam rings can be used in the development of new materials, such as ion conductors or catalysts.
Mécanisme D'action
The specific mechanism of action for 3-Benzoyl-N-vinylpyrrolidin-2-one is not well-documented. the presence of a lactam ring and a vinyl group suggests potential interactions with various molecular targets. The lactam ring can interact with enzymes and proteins, potentially inhibiting their activity. The vinyl group can undergo polymerization, leading to the formation of new materials with unique properties .
Comparaison Avec Des Composés Similaires
N-Vinylpyrrolidin-2-one: A precursor in the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one.
2-Phenyl-1-pyrroline: A compound synthesized from this compound through acylation, hydrolysis, and cyclization.
Pyrrolidin-2-one Derivatives: These compounds share the lactam ring structure and have various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness: this compound is unique due to the combination of a benzoyl group, a vinyl group, and a lactam ring
Propriétés
IUPAC Name |
3-benzoyl-1-ethenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-14-9-8-11(13(14)16)12(15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPVLGVRZVMIEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCC(C1=O)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447692 |
Source


|
| Record name | 3-BENZOYL-N-VINYLPYRROLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125330-80-5 |
Source


|
| Record name | 3-BENZOYL-N-VINYLPYRROLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)



![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)

